

Application Notes and Protocols for Electrophysiology Recording with ADX71441

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Compound of Interest

Compound Name: ADX71441

Cat. No.: B15620548

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Introduction

ADX71441 is a novel, potent, and selective positive allosteric modulator (PAM) of the GABAB receptor.[1] As a PAM, **ADX71441** does not directly activate the GABAB receptor but enhances the affinity and/or efficacy of the endogenous ligand, γ -aminobutyric acid (GABA). This modulatory action offers a more nuanced approach to potentiating GABAergic inhibition compared to direct agonists, potentially leading to a better therapeutic window and reduced side effects.[2] Preclinical studies have demonstrated the efficacy of **ADX71441** in models of anxiety, pain, and overactive bladder, with electrophysiology being a key method to elucidate its mechanism of action on neuronal circuits.[1][3][4]

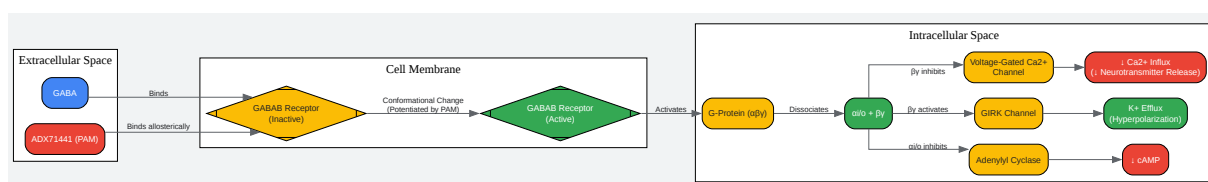
These application notes provide an overview of the use of **ADX71441** in electrophysiological studies, with detailed protocols for in vivo recording from lumbosacral spinal neurons and pelvic nerve afferent fibers in rodent models of bladder pain.

Mechanism of Action: GABAB Receptor Positive Allosteric Modulation

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[5] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of inwardly

rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

ADX71441, as a PAM, binds to a site on the GABAB receptor distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, leading to a greater inhibitory response for a given concentration of the endogenous agonist. This is particularly relevant in conditions of neuronal hyperexcitability where enhancing endogenous GABAergic tone is a therapeutic goal.



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Caption: GABAB Receptor Signaling Pathway with a Positive Allosteric Modulator (PAM).

Data Presentation

While preclinical studies consistently report that **ADX71441** produces a dose-dependent decrease in the visceromotor response to urinary bladder distension and significantly decreases the firing of UBD-responsive lumbosacral spinal neurons, specific quantitative data from these electrophysiological recordings are not readily available in the public domain.[4] The following table provides a summary of the qualitative and semi-quantitative findings. An illustrative example of how such quantitative data could be presented is also included.

Table 1: Summary of Electrophysiological Effects of **ADX71441**

Experimental Model	Neuronal Population	Stimulus	ADX71441 Effect	Reference
In vivo rat model of bladder pain	UBD-sensitive pelvic nerve afferent fibers	Graded urinary bladder distension (UBD)	No significant attenuation of responses	[4]
In vivo rat model of bladder pain	UBD-responsive lumbosacral spinal neurons	Graded urinary bladder distension (UBD)	Significantly decreased responses	[3][4]

Table 2: Illustrative Example of Quantitative Data for a GABAB PAM on Lumbosacral Spinal Neuron Firing

Disclaimer: The following data are hypothetical and for illustrative purposes only, based on the qualitative descriptions in the literature. They do not represent actual experimental results for **ADX71441**.

Treatment Group	Dose (mg/kg, i.p.)	Mean Firing Rate (Hz) at Baseline (Pre-UBD)	Mean Firing Rate (Hz) during UBD (60 mmHg)	% Inhibition of UBD-evoked Firing
Vehicle	-	2.1 ± 0.3	15.8 ± 1.2	-
ADX71441	1	2.0 ± 0.4	11.5 ± 1.0	27.2%
ADX71441	3	1.9 ± 0.3	7.9 ± 0.8	50.0%
ADX71441	10	1.8 ± 0.4	4.6 ± 0.6	70.9%

Experimental Protocols

The following are detailed protocols for in vivo electrophysiological recording of lumbosacral spinal neurons and pelvic nerve afferent fibers in a rat model of bladder pain, as these are the primary applications of **ADX71441** in the published literature.

Protocol 1: In Vivo Electrophysiological Recording of Lumbosacral Spinal Neurons

This protocol is designed to assess the effect of **ADX71441** on the excitability of spinal neurons that respond to urinary bladder distension.

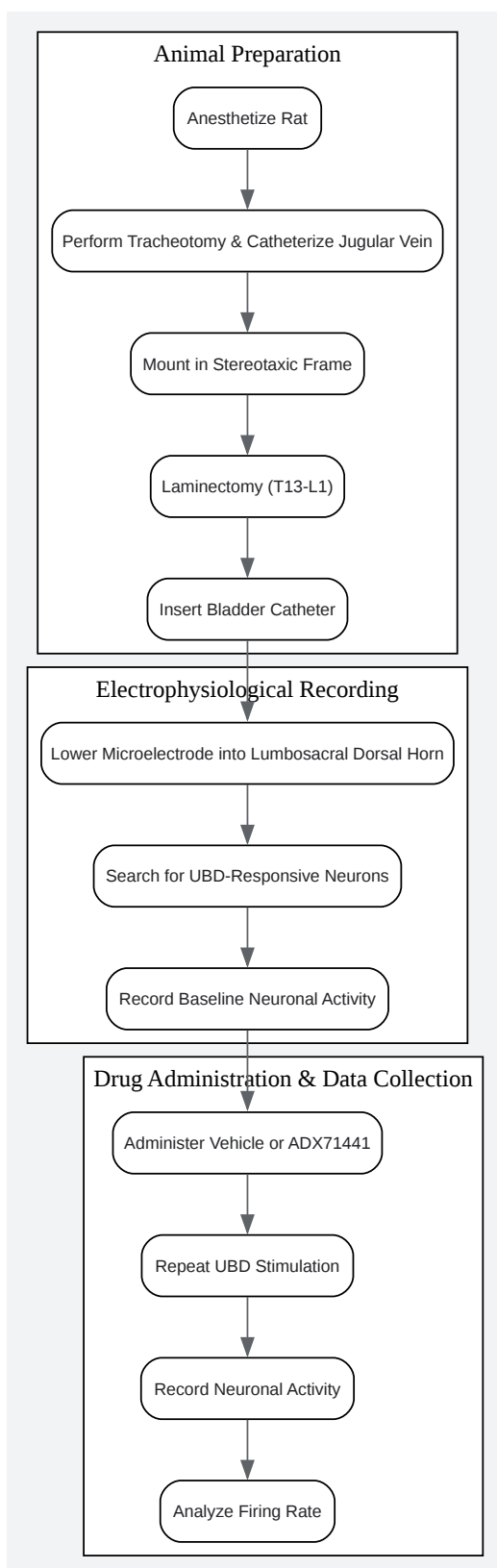
Materials:

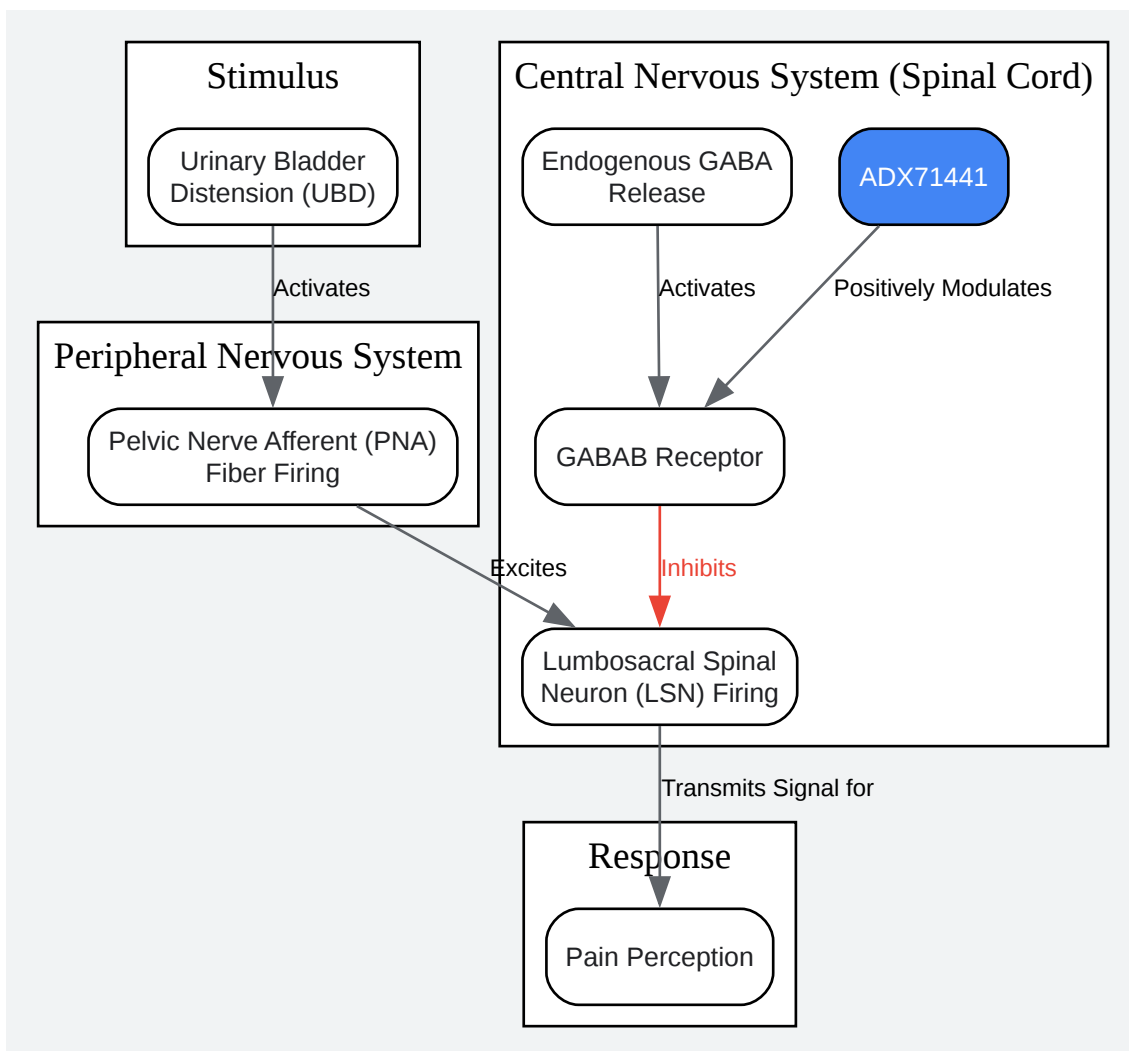
- **ADX71441**
- Vehicle (e.g., 1% methylcellulose)
- Urethane anesthetic
- Adult female Sprague-Dawley rats (200-250 g)
- Stereotaxic frame
- Laminectomy tools
- Tungsten microelectrodes (1-2 MΩ)
- Amplifier and data acquisition system (e.g., Spike2)
- Bladder catheter (PE-50 tubing)
- Syringe pump
- Pressure transducer

Procedure:

- Animal Preparation:
 - Anesthetize the rat with urethane (1.2 g/kg, i.p.).
 - Perform a tracheotomy to ensure a clear airway.
 - Catheterize the jugular vein for intravenous drug administration.

- Mount the animal in a stereotaxic frame.
- Perform a laminectomy at the T13-L1 vertebrae to expose the lumbosacral spinal cord (L6-S1 segments).
- Insert a catheter into the dome of the bladder via a small incision in the urethra and secure it with a ligature. Connect the catheter to a syringe pump and a pressure transducer.
- Electrophysiological Recording:
 - Lower a tungsten microelectrode into the dorsal horn of the lumbosacral spinal cord.
 - Search for single units that respond to mechanical stimulation of the perineal area and then to urinary bladder distension (UBD).
 - UBD is performed by infusing saline into the bladder at a constant rate (e.g., 0.05 ml/min) to a noxious pressure (e.g., 60 mmHg).
 - Once a UBD-responsive neuron is identified, record its baseline activity.
- Drug Administration and Data Collection:
 - Administer vehicle or **ADX71441** (i.p. or i.v.).
 - After a suitable pre-treatment time (e.g., 30 minutes for i.p.), repeat the UBD stimulation and record the neuronal activity.
 - Record the responses to graded UBD (e.g., 10, 20, 40, 60 mmHg).
 - Analyze the firing rate (spikes/second) before, during, and after UBD for both vehicle and **ADX71441** treatment groups.





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